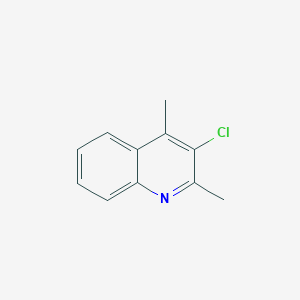

2,4-Dimethyl-3-chloroquinoline

説明

Structure

3D Structure

特性

CAS番号 |

59280-68-1 |

|---|---|

分子式 |

C11H10ClN |

分子量 |

191.65 g/mol |

IUPAC名 |

3-chloro-2,4-dimethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12/h3-6H,1-2H3 |

InChIキー |

USXXZYDSSGFXFF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NC2=CC=CC=C12)C)Cl |

製品の起源 |

United States |

Reactivity and Transformational Chemistry of 2,4 Dimethyl 3 Chloroquinoline

Nucleophilic Substitution Reactions at the Chlorinated Position (C-3 and Analogs)

The chlorine atom at the C-3 position of the 2,4-dimethyl-3-chloroquinoline ring is susceptible to displacement by a variety of nucleophiles. This reactivity is fundamental to the derivatization of the quinoline (B57606) core, allowing for the introduction of diverse functional groups.

The displacement of the halogen in 3-chloroquinolines typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This process is generally a two-step sequence involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

A significant application of the reactivity of this compound and its analogs is in the synthesis of nitrogen-substituted quinolines. These reactions are crucial for creating compounds with potential biological activity. For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been studied, demonstrating the feasibility of introducing azole moieties onto the quinoline scaffold. researchgate.net Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can be used to introduce amino groups or to construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. nih.gov

The reaction of various 3-chloroquinolines with amines, hydrazines, and azoles provides access to a wide array of functionalized products. The conditions for these reactions can be tailored to optimize yields and selectivity.

| Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | Cycloaddition | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, acidic, or basic conditions | 4-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.net |

| 2-Chloroquinoline-3-formylquinolines | Substituted anilines and 2-mercaptoacetic acid | Solvent-free, catalytic β-cyclodextrin-SO₃H | Quinolinyl-thiazolidinones | nih.gov |

| 4,7-Dichloroquinoline | Various amines | N-methyl-2-pyrrolidone (NMP), K₂CO₃, triethylamine | Substituted 4-amino-7-chloroquinolines | cuny.edu |

The efficiency and outcome of nucleophilic substitution reactions on chloroquinolines are significantly influenced by the choice of solvent and the use of catalysts. Solvents play a critical role in stabilizing the charged intermediates and transition states involved in the SNAr mechanism. libretexts.org

Polar aprotic solvents, such as DMSO, are known to enhance the reactivity of nucleophiles and can accelerate the rate of substitution reactions. researchgate.net In contrast, polar protic solvents like methanol (B129727) can stabilize the carbocation-like transition state in unimolecular substitutions (SN1), although the SNAr mechanism is more common for these substrates. libretexts.org The reactivity of a chloroquinoline can be increased through hydrogen-bonding interactions with a hydroxylic solvent. researchgate.net

Catalysis is also a key factor. Acid catalysis, which involves the protonation of the quinoline nitrogen, increases the electrophilicity of the ring system and makes it more susceptible to nucleophilic attack. researchgate.net Base catalysis can also be employed, particularly in reactions with amine nucleophiles, where the base facilitates the deprotonation of the nucleophile, thereby increasing its reactivity. researchgate.net

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Polar Aprotic Solvents (e.g., DMSO) | Enhances nucleophile reactivity, favoring SN2/SNAr mechanisms. | Reaction of 2- and 4-chloroquinolines with piperidine. | researchgate.net |

| Polar Protic Solvents (e.g., Methanol) | Can stabilize charged intermediates and enhance reactivity through H-bonding. | Reaction of chloroquinolines with piperidine. | researchgate.net |

| Acid Catalysis (e.g., HCl) | Protonates the quinoline nitrogen, increasing the ring's electrophilicity. | Reaction of 2-chloroquinolines with 1,2,4-triazole. | researchgate.net |

| Base Catalysis (e.g., K₂CO₃) | Deprotonates the nucleophile (e.g., amine), increasing its nucleophilicity. | Synthesis of 4-aminoquinolines from 4-chloroquinolines. | cuny.edunih.gov |

Carbon-Carbon Bond Forming Reactions Involving the Quinoline Skeleton

Beyond nucleophilic substitution, the halogenated quinoline core is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. These methods allow for the formation of C-C bonds with high efficiency and selectivity under relatively mild conditions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction has been successfully applied to 3-haloquinolines for the synthesis of 3-aryl and 3-heteroaryl quinolines. researchgate.net

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition : The organic halide (this compound) reacts with a palladium(0) complex to form a palladium(II) species. libretexts.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium(II) complex, typically in the presence of a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Various phosphine (B1218219) ligands have been developed to enhance the reactivity and stability of the palladium catalyst. rsc.org

| Substrate | Boronic Acid/Ester | Catalyst System (Pd Source/Ligand) | Base | Product | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Pd(PPh₃)₄ or Pd with tricyclohexylphosphine | K₂CO₃ | 2,3-Diaryl-4-chloroquinolines or 2,3,4-triarylquinolines | nih.gov |

| 4-Halo quinoline | Different boronic acids | Palladium acetate (B1210297) / Polymer supported triphenyl phosphine | Not specified (avoids aqueous base) | Arylated quinolines | researchgate.net |

| 2,4-Dichloro quinoline derivatives | Aryl boronic acids | Not specified | Not specified | 2-Aryl-4-chloroquinoline derivatives | researchgate.net |

Organometallic Reagent-Mediated Functionalizations

Direct functionalization of the quinoline ring can be achieved through the use of highly reactive organometallic reagents, which can act as strong bases for deprotonation or participate in halogen-metal exchange.

The use of mixed lithium-magnesium reagents provides a powerful method for the regioselective deprotonation (magnesiation) of aromatic and heteroaromatic systems under mild conditions. durham.ac.ukacs.org Research on 7-chloroquinoline (B30040) has demonstrated that such reagents can effectively generate organomagnesium intermediates, which can then be trapped with various electrophiles. acs.orgworktribe.comnih.gov

Applying this logic to this compound, a mixed lithium-magnesium base could potentially deprotonate one of the more acidic protons on the quinoline ring, likely at a position influenced by the directing effects of the nitrogen atom and existing substituents. The resulting magnesiated intermediate is a potent nucleophile that can react with a range of electrophiles, such as aldehydes, ketones, and allyl halides, to introduce new functional groups onto the quinoline core. For instance, quenching with cyclohexanone (B45756) would yield a tertiary alcohol. durham.ac.uk

Halogen-magnesium exchange is a standard method for preparing Grignard reagents that avoids the direct reaction of magnesium metal. harvard.edu While the user's outline specifies a bromo-magnesium exchange, the starting material is a chloroquinoline. Chloro-magnesium exchange is significantly more difficult than the corresponding exchange with bromo or iodo derivatives. princeton.edu

However, the development of highly reactive "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has made the exchange of less reactive aryl chlorides feasible. nih.gov This reagent could potentially undergo a chloro-magnesium exchange reaction with this compound at low temperatures. The resulting Grignard reagent at the C-3 position would be a powerful nucleophile, capable of reacting with a wide variety of electrophiles to introduce diverse substituents at this position.

Table 3: Potential Electrophiles for Quenching Organomagnesium Intermediates

| Electrophile Class | Example | Product Type | Reference |

| Aldehydes | Benzaldehyde | Secondary Alcohol | durham.ac.uk |

| Ketones | Cyclohexanone | Tertiary Alcohol | durham.ac.uk |

| Aldehydes (α,β-unsaturated) | trans-Cinnamaldehyde | Allylic Alcohol | durham.ac.uk |

| Disulfides | Diphenyl disulfide | Thioether | princeton.edu |

| Iodine | I₂ | Iodo-derivative | princeton.edu |

Reactions Involving the Methyl Groups at C-2 and C-4

The methyl groups at the C-2 and C-4 positions of the quinoline ring are activated due to their positions relative to the ring nitrogen. The protons on these methyl groups are significantly more acidic than those of a simple alkylbenzene, allowing them to participate in a variety of condensation reactions. nih.gov This reactivity is particularly pronounced for the C-4 methyl group (in a quinaldine-type structure).

These activated methyl groups can be deprotonated by a suitable base to form a nucleophilic carbanion. This intermediate can then react with electrophiles, most commonly aldehydes (like benzaldehyde) or ketones, in a condensation reaction. wikipedia.org This process results in the formation of a new carbon-carbon bond, typically yielding a styryl- or vinyl-substituted quinoline after dehydration. This type of reaction is a classic method for extending the conjugation of the quinoline system.

Strategies for Selective Functionalization of Methyl Moieties

The methyl groups at the C2 and C4 positions of the quinoline ring are key sites for chemical modification. Their reactivity can be harnessed to introduce new functional groups and build upon the core structure. Selective functionalization often requires careful choice of reagents and reaction conditions to differentiate between the two methyl groups or to activate them for subsequent reactions. Common strategies include oxidation and halogenation, which transform the relatively inert methyl groups into more reactive intermediates.

For instance, oxidation can convert the methyl groups into aldehydes or carboxylic acids, providing handles for further derivatization. While specific studies on the selective oxidation of this compound are not extensively detailed in the provided context, the general principles of methyl group oxidation on heterocyclic rings are well-established. Reagents like selenium dioxide or potassium permanganate (B83412) are often employed for such transformations, with selectivity being influenced by the electronic environment of each methyl group.

Halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl groups, creating a benzylic halide-type structure. This functionalized intermediate is then susceptible to nucleophilic substitution, opening pathways for the introduction of a wide range of functionalities.

Condensation and Alkylation Reactions (e.g., Knoevenagel Condensation, Michael Addition)

Once activated, typically by conversion to a more reactive form like a carbaldehyde, the methyl positions of the quinoline can participate in various condensation and alkylation reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the extension of the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. If one of the methyl groups on the quinoline is oxidized to an aldehyde, it can then react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to form a new carbon-carbon double bond. This approach is a common strategy for synthesizing substituted alkenes.

Michael Addition: This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Chalcones, which can be synthesized from the condensation of a quinoline-carbaldehyde with an acetophenone, are excellent Michael acceptors. doaj.org They can subsequently react with various nucleophiles, leading to the formation of more complex structures. nih.gov

The following table summarizes representative condensation and alkylation reactions involving quinoline derivatives, illustrating the versatility of these methods.

| Reaction Type | Quinoline Reactant | Reagent(s) | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | 2-Chloro-3-formylquinoline | Active methylene compounds (e.g., ethylcyanoacetate) | Substituted quinolinyl acrylates |

| Claisen-Schmidt Condensation | 2-Chloro-3-formylquinoline | Acetophenones | Quinolinyl chalcones |

| Michael Addition | Quinolinyl chalcone | o-Aminothiophenol | Piperazinyl-quinolinyl-benzothiazepines nih.gov |

| Alkylation | 4-Chloroquinoline-2-thione | Dimethyl sulfate (B86663) or Ethyl iodide | 2-Alkylthio-4-chloroquinolines mdpi.com |

Intramolecular Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The this compound core is an excellent starting material for the synthesis of fused heterocyclic systems. Through intramolecular cyclization and annulation reactions, additional rings can be built onto the quinoline framework, leading to polycyclic structures with diverse chemical and potentially biological properties.

Construction of Pyrrolo-, Pyrazolo-, and Pyranoquinolines

The synthesis of fused ring systems such as pyrroloquinolines, pyrazoloquinolines, and pyranoquinolines from quinoline precursors is a well-established area of heterocyclic chemistry.

Pyrroloquinolines: These can be synthesized through various routes, often involving the construction of a pyrrole (B145914) ring fused to the quinoline core. One method involves the reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide, which leads to the formation of a 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov Another approach involves a [3+2] cycloaddition reaction between an isoquinolinium ylide and a dipolarophile to generate a pyrrolo[2,1-a]isoquinoline (B1256269) derivative. mdpi.com Multi-component reactions, such as the Ugi-Zhu three-component reaction followed by a cascade sequence, have also been employed to create complex fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a quinoline moiety. mdpi.com

Pyrazoloquinolines: The construction of a pyrazole (B372694) ring fused to the quinoline system can be achieved by reacting a substituted quinoline with hydrazine derivatives. For example, condensation of a 2-chloro-3-formylquinoline with hydrazine hydrate can yield an intermediate that, upon further reaction, can lead to the formation of pyrazolo[3,4-c]quinoline derivatives. researchgate.net

Pyranoquinolines: The synthesis of pyranoquinolines often involves the reaction of a hydroxyquinoline derivative with a suitable reagent to form the pyran ring. For instance, the Pechmann condensation of a 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate (B1235776) can yield a pyrano[3,2-g]quinolin-2-one. preprints.org Another strategy involves the reaction of 2-chloro-3-formylquinolines with Meldrum's acid, followed by alkylation and hydrolysis, to produce functionalized pyrano[2,3-b]quinolines. africaresearchconnects.com A Wittig reaction followed by cyclization is another route to 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines. researchgate.net

Formation of Triazoloquinolines via Click Chemistry and Other Routes

Triazoloquinolines are another important class of fused heterocycles. A prominent method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgsigmaaldrich.com To synthesize a triazoloquinoline via this method, one would start with a quinoline derivative bearing either an azide or an alkyne functionality. This precursor would then be reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst. nih.gov The high efficiency, mild reaction conditions, and broad functional group tolerance of click chemistry make it a powerful tool for this transformation. organic-chemistry.orgsigmaaldrich.com

Besides click chemistry, other routes to triazoloquinolines exist. For example, the reaction of 4-chloroquinolines with 1,2,4-triazole can lead to the formation of 4-(1H-1,2,4-triazol-1-yl)quinolines through nucleophilic substitution. researchgate.net While this does not form a fused system, it demonstrates the direct linkage of a triazole ring to the quinoline core. Intramolecular versions of azide-alkyne cycloadditions are also powerful for creating fused macrocyclic and heterocyclic architectures. nih.gov

Synthesis of Acridinone (B8587238) Derivatives Incorporating the Quinoline Moiety

Acridinone derivatives represent a class of polycyclic aromatic compounds. The synthesis of acridinones incorporating a quinoline moiety can be achieved through multi-step reaction sequences. A general approach involves the coupling of a quinoline-containing intermediate with another aromatic ring, followed by cyclization to form the acridinone core. For example, a synthetic method for acridone (B373769) derivatives involves the reaction of intermediates in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate and a catalyst, followed by cyclization in toluene (B28343) with tosic acid. google.com The final acridinone is then formed by reacting this intermediate with another component under microwave irradiation. google.com Another example involves the condensation of 2-(4-phenyl-piperazin-1-yl)quinoline-3-carbaldehyde with dimedone under solvent-free conditions to produce acridinone derivatives. nih.gov

Other Significant Transformations and Functional Group Interconversions

Beyond the specific reaction classes mentioned above, this compound and its derivatives can undergo a variety of other important transformations and functional group interconversions. These reactions are crucial for modifying the electronic and steric properties of the molecule and for preparing it for further synthetic steps. ub.eduvanderbilt.eduimperial.ac.ukcompoundchem.com

Key transformations include:

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom at the C3 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. For instance, reacting 4-chloroquinolines with 1,2,4-triazole can result in the substitution of the chlorine atom. researchgate.net Similarly, hydrazination can displace the chloro group to introduce a hydrazino moiety. mdpi.com

Reduction of Nitro Groups: If a nitro group is present on the quinoline ring, it can be readily reduced to an amino group using standard reducing agents like tin and HCl. youtube.com This amino group can then serve as a handle for further functionalization, such as diazotization or acylation.

Conversion of Hydroxyl Groups: A hydroxyl group on the quinoline ring can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). youtube.com This transformation is often a key step in preparing the molecule for nucleophilic substitution reactions.

Formation of Schiff Bases: Aldehyde functionalities, which can be introduced by oxidation of the methyl groups, readily undergo condensation with primary amines to form Schiff bases (imines). nih.gov These imines can be further reduced to secondary amines or used in other transformations.

The following table provides a summary of various functional group interconversions applicable to quinoline derivatives.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -Cl | Hydrazine | -NHNH₂ mdpi.com | Nucleophilic Substitution |

| -Cl | 1,2,4-Triazole | -Triazolyl researchgate.net | Nucleophilic Substitution |

| -CHO | Primary Amine | -CH=N-R (Schiff Base) nih.gov | Condensation |

| -OH | POCl₃ | -Cl youtube.com | Substitution |

| -NO₂ | Sn / HCl | -NH₂ youtube.com | Reduction |

Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 3 Chloroquinoline

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2,4-Dimethyl-3-chloroquinoline and its conformational stability. These computational techniques allow for the precise determination of geometric parameters and the energetic landscape of the molecule.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the molecular structure of quinoline (B57606) derivatives. conicet.gov.ar By utilizing functionals such as B3LYP, the optimized geometry of this compound can be determined. joaquinbarroso.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecule's spatial arrangement.

For the quinoline core, the C-C bond lengths within the aromatic rings are typically in the range of 1.37 to 1.45 Å, indicative of their aromatic character. The C-N bonds within the heterocyclic ring are generally found to be around 1.32 to 1.38 Å. The introduction of substituents influences these parameters; the C-Cl bond length is expected to be approximately 1.74 Å, while the C-C bonds of the methyl groups are around 1.50 Å. The bond angles within the fused aromatic rings are close to 120°, consistent with sp² hybridization, though minor deviations occur due to ring fusion and substitution.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.37 - 1.45 |

| C-N | 1.32 - 1.38 |

| C-Cl | ~1.74 |

| C-CH₃ | ~1.50 |

| Aromatic Ring Angles | ~120 |

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For quinoline derivatives, basis sets such as 6-311++G(d,p) are commonly employed to provide a good balance between computational cost and accuracy. dergi-fytronix.comscirp.org This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of the B3LYP functional with such a basis set has been shown to yield reliable geometric and electronic properties for similar heterocyclic systems. dergi-fytronix.com The selection of an appropriate level of theory is crucial for obtaining results that are in good agreement with experimental data, should it become available.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity. Computational analyses provide a detailed map of electron distribution and energy levels of molecular orbitals, which are key to predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. wuxibiology.com

For substituted quinolines, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a π*-orbital. The presence of the electron-donating methyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing chloro group tends to lower the energy of the LUMO. This combined effect would likely result in a moderate HOMO-LUMO gap, suggesting a molecule with balanced stability and reactivity. A smaller energy gap generally implies higher reactivity. ajchem-a.com

| Orbital | Typical Energy Range (eV) for Chloroquinolines | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -6.5 | Electron Donation (Nucleophilicity) |

| LUMO | -1.5 to -2.0 | Electron Acceptance (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of Stability and Reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to molecular stability. acadpubl.eu In this compound, significant delocalization of π-electrons is expected across the quinoline ring system.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the most negative potential is expected to be localized around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The regions around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring will show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MEP map provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses.

Applications of 2,4 Dimethyl 3 Chloroquinoline As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The quinoline (B57606) ring system is a foundational structure in numerous natural products and synthetic compounds. nih.gov Chloro-substituted quinolines, in particular, serve as versatile intermediates for constructing more elaborate molecular architectures due to the reactivity of the carbon-chlorine bond, which allows for nucleophilic substitution reactions.

One of the fundamental methods for synthesizing the quinoline core itself is the Vilsmeier-Haack reaction. For instance, the reaction of 2,4-dimethyl-acetanilide with a Vilsmeier reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide) can yield a substituted 2-chloroquinoline derivative. nih.gov This initial synthesis provides the 2,4-dimethyl-3-chloroquinoline scaffold, which can then be subjected to further chemical transformations.

Role in the Development of Diverse Chemical Libraries

There is no specific information available in the search results detailing the role of this compound in the development of diverse chemical libraries.

Intermediate in the Creation of Novel Organic Materials (Excluding Material Properties)

There is no specific information available in the search results regarding the use of this compound as an intermediate in the creation of novel organic materials.

Use in Catalyst Development and Ligand Synthesis

There is no specific information available in the search results concerning the application of this compound in catalyst development or ligand synthesis.

Future Research Directions for 2,4 Dimethyl 3 Chloroquinoline Chemistry

Exploration of Novel and Sustainable Synthetic Routes

Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijpsjournal.comnih.gov Consequently, a primary focus of future research will be the development of novel and sustainable synthetic routes to 2,4-Dimethyl-3-chloroquinoline and its analogs. This aligns with the broader principles of green chemistry, which aim to minimize environmental impact by improving reaction efficiency and utilizing renewable resources. ijpsjournal.com

Key strategies for future exploration include:

Acceptorless Dehydrogenative Coupling (ADC): This atom-economical approach utilizes readily available alcohols and amines, liberating hydrogen gas and water as the only byproducts. rsc.orgacs.org Research into heterogeneous catalysts, particularly those based on abundant and non-toxic first-row transition metals, could provide environmentally friendly and reusable options for ADC-based quinoline synthesis. rsc.orgacs.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov Exploring solvent-free or green solvent (e.g., water, ethanol) conditions in conjunction with these technologies presents a promising avenue for sustainable production. ijpsjournal.comacs.org

Catalyst-Free Methodologies: The elimination of often toxic and expensive metal catalysts is a significant goal. ijpsjournal.com Future work could focus on leveraging light, microwave, or ultrasound energy to drive the necessary bond formations without a catalyst. ijpsjournal.com

Use of Bio-based Feedstocks: Replacing petrochemical-derived starting materials with renewable, plant-based resources like furfural (B47365) is another critical direction for enhancing the sustainability of quinoline synthesis. ijpsjournal.com

The table below summarizes some green chemistry approaches applicable to quinoline synthesis, which could be adapted for this compound.

| Green Synthesis Approach | Key Features | Potential Advantages |

| Acceptorless Dehydrogenative Coupling (ADC) | Utilizes alcohols and amines; liberates H₂ and H₂O. rsc.orgacs.org | High atom economy; environmentally benign byproducts. acs.org |

| Microwave-Assisted Synthesis (MAS) | Employs microwave irradiation for rapid heating. ijpsjournal.comacs.org | Reduced reaction times; lower energy consumption. ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. ijpsjournal.comnih.gov | Enhanced reaction rates; improved yields. nih.gov |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often under neat conditions. acs.org | Eliminates solvent waste; simplifies purification. acs.org |

| Use of Green Solvents | Employs environmentally friendly solvents like water or ethanol. ijpsjournal.com | Reduced toxicity and environmental impact. ijpsjournal.com |

Development of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for creating new derivatives with tailored properties. Future research will heavily rely on the development of advanced catalytic systems to achieve regioselective and efficient transformations.

A major area of focus is C-H activation , a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates. mdpi.com This approach offers significant advantages in terms of atom and step economy. mdpi.com For quinoline systems, transition metal catalysis (e.g., using palladium, rhodium, copper, or nickel) has been instrumental. mdpi.comnih.gov Future directions in this area will likely involve:

Distal C-H Functionalization: While C-H activation at the C2 and C8 positions of the quinoline ring is well-established, functionalization at other positions (C3, C4, C5, C6, C7) remains a challenge. nih.gov Developing novel catalysts and directing group strategies to achieve regioselective functionalization at these distal sites is a key objective.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming C-C and C-N bonds. nih.govacs.org Future work will likely explore the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to the this compound scaffold. mdpi.comnih.gov This will enable the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively, leading to diverse libraries of compounds. nih.govmdpi.comnih.gov The development of catalysts that can selectively activate the C-Cl bond in the presence of other reactive sites will be particularly important.

The following table highlights prominent palladium-catalyzed cross-coupling reactions and their potential for functionalizing this compound.

| Cross-Coupling Reaction | Bond Formed | Typical Reagents | Potential Application |

| Suzuki-Miyaura | C-C (Aryl-Aryl) | Arylboronic acids mdpi.com | Introduction of various aromatic and heteroaromatic rings. nih.gov |

| Sonogashira | C-C (Aryl-Alkynyl) | Terminal alkynes mdpi.com | Installation of alkynyl moieties for further transformations. mdpi.com |

| Buchwald-Hartwig Amination | C-N | Amines nih.gov | Synthesis of aminoquinoline derivatives. acs.org |

| Negishi | C-C | Organozinc reagents mdpi.com | Formation of C-C bonds with a wide range of organic groups. |

| Stille | C-C | Organostannane reagents | Versatile C-C bond formation, tolerant of many functional groups. |

Deeper Mechanistic Understanding Through Advanced Computational Studies

Advanced computational studies, such as Density Functional Theory (DFT) calculations, are becoming indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing new catalysts. nih.gov For this compound chemistry, future computational research will be vital for:

Elucidating Reaction Pathways: Computational modeling can map out the energy profiles of different reaction pathways, helping to explain observed regioselectivity in C-H activation and cross-coupling reactions. mdpi.com This understanding is crucial for optimizing reaction conditions and improving yields.

Catalyst Design: By modeling the interactions between the quinoline substrate, the catalyst, and other reagents, researchers can rationally design new ligands and catalysts with enhanced activity and selectivity. mdpi.com

Predicting Molecular Properties: Cheminformatics and computational toxicity analyses can be used to predict the properties of novel this compound derivatives, helping to prioritize synthetic targets for specific applications. nih.gov For example, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the design of new research probes. nih.govnih.gov

Design and Synthesis of Highly Functionalized Derivatives for Specific Research Applications

This compound is a versatile building block for the synthesis of more complex, highly functionalized molecules. orgchemres.org The chloro-substituent at the C3 position and the methyl groups at C2 and C4 provide multiple handles for chemical modification. Future research will focus on leveraging this reactivity to create derivatives for specific applications in medicinal chemistry research and materials science.

Scaffolds for Medicinal Chemistry: The quinoline nucleus is a "privileged" structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. researchgate.netresearchgate.net By functionalizing this compound, researchers can generate libraries of novel compounds for screening against various biological targets. acs.orgresearchgate.net For instance, the synthesis of hybrids incorporating other bioactive pharmacophores could lead to molecules with novel modes of action. nih.gov

Building Blocks for Fused Heterocyclic Systems: The reactive sites on this compound can be used to construct fused polycyclic systems. nih.gov For example, reactions involving both the chloro and methyl groups could lead to the formation of novel pyrazolo[3,4-b]quinolines or pyrrolo[3,4-b]quinolinones, which are classes of compounds with interesting chemical and electronic properties. nih.gov

Photoaffinity Probes: The development of photoaffinity labels is essential for studying the molecular interactions of bioactive compounds. mdpi.com Functionalizing the this compound core with photoreactive groups, such as azides, could yield valuable tools for identifying the binding partners of quinoline-based molecules in complex biological systems. mdpi.com

An example of creating functionalized derivatives involves the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one to produce novel dihydropyrimidothiazinoquinoline derivatives. orgchemres.org This demonstrates how the reactivity of the chloro-substituents can be harnessed to build complex heterocyclic systems.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,4-Dimethyl-3-chloroquinoline, and how should data from these techniques be interpreted?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretching at 550–850 cm⁻¹, C-N aromatic vibrations at 1350–1500 cm⁻¹). Compare with reference spectra for similar chlorinated quinolines .

- NMR Spectroscopy : Use ¹H NMR to analyze methyl group protons (δ ~2.5–3.0 ppm for CH₃) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR resolves quaternary carbons (e.g., C-Cl at δ ~110–130 ppm) and methyl carbons (δ ~20–25 ppm). Assign peaks using coupling patterns and DEPT experiments .

- Mass Spectrometry (MS) : Confirm molecular weight (expected M⁺ for C₁₁H₁₀ClN: 191.06 g/mol) and fragmentation pathways (e.g., loss of Cl or CH₃ groups). Cross-validate with high-resolution MS (HRMS) for precise mass determination .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure high yield and purity?

- Methodological Answer :

- Precursor Selection : Start with 3-chloroquinoline derivatives. Introduce methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, ensuring regioselectivity using directing groups (e.g., nitro or amino groups temporarily placed at C-2/C-4) .

- Reaction Optimization : Control temperature (e.g., 80–120°C for alkylation) and use catalysts like AlCl₃ or FeCl₃. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water). Verify purity via melting point analysis and HPLC (>98% purity) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH for 1 month) and analyze degradation via HPLC. Monitor for byproducts (e.g., dechlorination or oxidation).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- Spectroscopic Monitoring : Track changes in IR/NMR peaks over time to detect structural degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR with Density Functional Theory (DFT)-calculated spectra (software: Gaussian, ORCA). Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions.

- Impurity Analysis : Use LC-MS to detect trace impurities that may skew spectral assignments.

- Reference Standards : Compare with NIST-subscribed data for analogous chloroquinolines (e.g., 4-Chloroquinoline’s IR/MS spectra) .

Q. What methodological approaches are effective in studying the regioselectivity of chlorination and methylation in the quinoline ring system?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ²H isotopes at specific positions to track reaction pathways via NMR or MS.

- Kinetic Studies : Measure reaction rates under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps.

- Computational Modeling : Use Molecular Dynamics (MD) simulations to predict favorable attack sites for electrophiles (e.g., Cl⁺ or CH₃⁺) based on electron density maps .

Q. How should researchers design experiments to analyze the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Screening : Test reactivity with diverse boronic acids (electron-rich vs. electron-poor).

- Catalyst Optimization : Evaluate Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃).

- Mechanistic Probes : Use Hammett plots to correlate substituent effects with reaction rates. Analyze intermediates via in-situ IR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。